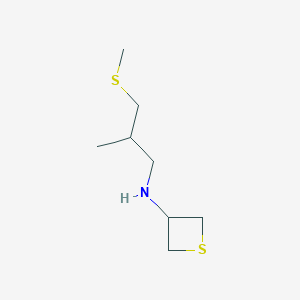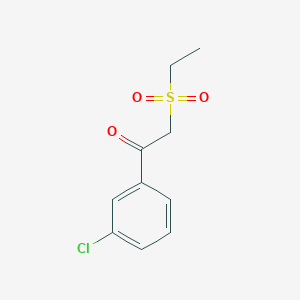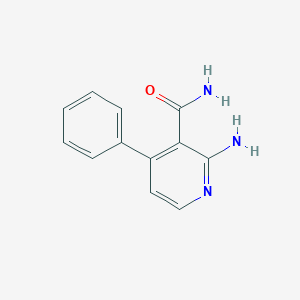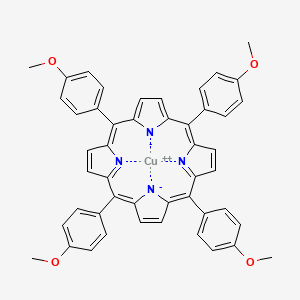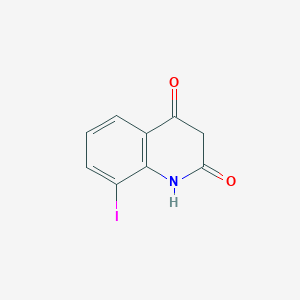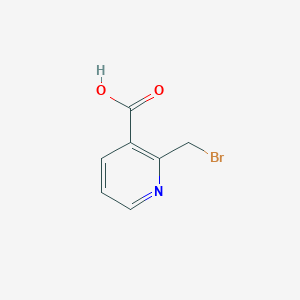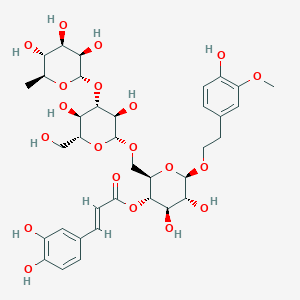![molecular formula C13H10ClN3O B13011196 (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a pyrazolo[1,5-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, ethyl chloroformate, acetoacetate, and ethyl ethoxymethylidenemalonate . Reaction conditions often involve elevated temperatures and pressures, as well as the use of palladium catalysts.
Major Products
The major products formed from these reactions are various substituted derivatives of pyrazolo[1,5-a]pyrazines, which can exhibit different biological and chemical properties .
科学研究应用
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole core but differs in its substitution pattern and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar heterocyclic structure but includes additional nitrogen atoms in the ring system.
Uniqueness
(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific chloro-substituted phenyl ring and pyrazolo[1,5-a]pyrazine core, which confer distinct chemical and biological properties
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
(4-chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2 |
InChI 键 |
QAVLTXCISDYKMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



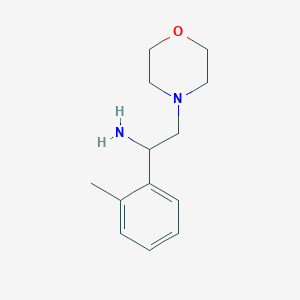
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
